molecular formula C12H14N2O B3168462 8-Propoxyquinolin-5-amine CAS No. 929341-51-5

8-Propoxyquinolin-5-amine

Cat. No.: B3168462
CAS No.: 929341-51-5
M. Wt: 202.25 g/mol
InChI Key: ILRXXRUMMFJXTH-UHFFFAOYSA-N
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Description

8-Propoxyquinolin-5-amine is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 8-Propoxyquinolin-5-amine can be achieved through various synthetic routes. One common method involves the reaction of 8-hydroxyquinoline with propyl bromide in the presence of a base to form 8-propoxyquinoline. This intermediate is then subjected to nitration followed by reduction to yield this compound . Industrial production methods often utilize similar synthetic routes but may involve optimization for large-scale production, such as the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

8-Propoxyquinolin-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 5-position, using reagents like halogens or alkylating agents.

The major products formed from these reactions include quinoline N-oxides, reduced amines, and substituted quinoline derivatives .

Scientific Research Applications

8-Propoxyquinolin-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: This compound has shown potential as an antimicrobial and antimalarial agent due to its ability to inhibit the growth of various pathogens.

    Medicine: It is being investigated for its potential use in the treatment of infectious diseases and as a scaffold for drug development.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Propoxyquinolin-5-amine involves its interaction with molecular targets such as enzymes and receptors. For example, in its antimicrobial activity, it is believed to interfere with the synthesis of nucleic acids and proteins in pathogens, leading to their death . The compound may also act as a chelating agent, binding to metal ions and disrupting essential biological processes .

Comparison with Similar Compounds

8-Propoxyquinolin-5-amine can be compared with other quinoline derivatives such as:

    8-Hydroxyquinoline: Known for its broad-ranging pharmacological potential and use as an antimicrobial agent.

    8-Aminoquinoline: Used in the treatment of malaria and as a directing group in organic synthesis.

    Primaquine and Tafenoquine: Both are 8-aminoquinoline derivatives used as antimalarial drugs.

The uniqueness of this compound lies in its specific propoxy substitution at the 8-position, which imparts distinct chemical and biological properties compared to other quinoline derivatives .

Properties

IUPAC Name

8-propoxyquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-8-15-11-6-5-10(13)9-4-3-7-14-12(9)11/h3-7H,2,8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRXXRUMMFJXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C2C(=C(C=C1)N)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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